molecular formula C10H9ClO2 B2423115 (1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic Acid CAS No. 16633-45-7

(1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic Acid

Cat. No.: B2423115
CAS No.: 16633-45-7
M. Wt: 196.63
InChI Key: YGWYJGWUNQIPPV-DTWKUNHWSA-N
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Description

(1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic Acid is a chiral cyclopropane derivative with a chlorophenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic Acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-chlorophenyl diazomethane with an appropriate alkene under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst, such as rhodium or copper, which facilitates the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid, while reduction with lithium aluminum hydride can produce an alcohol.

Scientific Research Applications

(1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic Acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological activity.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-(3-chlorophenyl)cyclopropane-1-carboxylic Acid: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-(3-chlorophenyl)cyclopropane-1-carboxylic Acid: A non-chiral version of the compound with different stereochemical properties.

Uniqueness

(1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic Acid is unique due to its specific chiral configuration, which can lead to distinct biological activities compared to its enantiomer or non-chiral analogs. This makes it valuable in applications where stereochemistry plays a crucial role, such as in drug design and development.

Properties

IUPAC Name

(1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWYJGWUNQIPPV-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16633-45-7
Record name rac-(1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic acid
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